1-Bromohexane-4,4,5,5,6,6,6-D7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13Br |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
6-bromo-1,1,1,2,2,3,3-heptadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2 |
InChI Key |
MNDIARAMWBIKFW-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCBr |
Canonical SMILES |
CCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromohexane 4,4,5,5,6,6,6 D7 and Analogous Deuterated Hexanes
Strategies for Site-Specific Deuterium (B1214612) Incorporation into Alkyl Chains
The creation of a deuterated alkyl chain, the backbone of 1-Bromohexane-4,4,5,5,6,6,6-D7, can be accomplished through several sophisticated methods. The choice of method depends on the desired labeling pattern, the nature of the starting material, and the required isotopic enrichment.
Advanced Hydrogen-Deuterium Exchange (H-D Exchange) Techniques for Terminal and Internal Positions
Hydrogen-Deuterium (H-D) exchange reactions represent a direct approach to substituting protons with deuterons. nih.gov These methods can be catalyzed by acids, bases, or transition metals and are often performed using affordable deuterium sources like deuterium oxide (D₂O). nih.gov
Base-Catalyzed Exchange: This method is particularly effective for hydrogens on carbon atoms adjacent to a carbonyl group (α-protons) due to their increased acidity. nih.govthieme-connect.de By using a base in a deuterated solvent (e.g., NaOD in D₂O), these protons can be selectively exchanged for deuterons via an enolate intermediate. While highly effective for specific positions, this is less applicable for the non-activated C-H bonds in an alkane chain. nih.gov
Acid-Catalyzed Exchange: Strong deuterated acids can facilitate H-D exchange, especially in aromatic systems, but can also be applied to other molecules. nih.gov However, achieving high regioselectivity in alkanes without activating functional groups is challenging. nih.gov
Transition-Metal Catalysis: A wide array of transition metal catalysts, including those based on platinum, rhodium, and iridium, can activate otherwise inert C-H bonds in alkanes to facilitate H-D exchange. researchgate.netacs.orgresearchgate.net Pincer-type iridium complexes, for example, have shown remarkable activity in the deuteration of alkanes. researchgate.netacs.org The selectivity for terminal versus internal positions can often be tuned by modifying the ligand environment of the metal catalyst. researchgate.net For instance, combined platinum and rhodium on carbon catalysts have been used for the multiple deuteration of various alkanes under mild conditions. researchgate.net
Catalytic Isotope Exchange Processes for Long-Chain Alkane Deuteration
For long-chain alkanes, achieving high levels of deuteration requires robust catalytic systems. Heterogeneous catalysts, such as metals supported on carbon (e.g., Pt/C, Ru/C), are frequently employed. researchgate.netresearchgate.netnih.gov These reactions are often carried out at elevated temperatures, passing deuterium gas through the liquid hydrocarbon. google.com
Continuous-flow reactor systems offer significant advantages over traditional batch processes for H-D exchange. researchgate.netnih.gov They allow for better control of reaction conditions, efficient catalyst use, and can overcome equilibrium limitations by enabling iterative deuteration cycles, leading to higher isotopic enrichment. nih.gov This technique has been successfully used to achieve both site-selective deuteration and perdeuteration (full deuteration) of various organic molecules. nih.gov
Reductive Deuteration and Dehalogenative Deuteration Approaches Utilizing Deuterated Sources
Building a deuterated carbon chain from functionalized precursors is a powerful and highly specific strategy. This often involves the use of a deuterium source to reduce an unsaturated bond or replace a halogen atom.
Reductive Deuteration: This involves the addition of two deuterium atoms across a double or triple bond. Catalytic deuterogenation, using deuterium gas (D₂) and a metal catalyst (e.g., Palladium on carbon), is a common method for converting alkenes and alkynes into their fully deuterated alkane counterparts. juniperpublishers.com For example, the synthesis of a deuterated hexane (B92381) segment could start from a corresponding hexene or hexyne precursor.
Dehalogenative Deuteration: This approach involves the replacement of a halogen atom with a deuterium atom. It is a straightforward way to introduce deuterium at a specific site. nih.gov Various methods exist, including:
Metal-Mediated Reduction: Using a metal reductant like zinc in the presence of D₂O provides an efficient and economical way to deuterate unactivated alkyl halides. acs.orgnih.govacs.org
Electrochemical Methods: Electrochemistry offers a green and controllable alternative, using an electric current to drive the reduction of alkyl halides with D₂O as the deuterium source. xmu.edu.cnnih.gov This method avoids the need for metal catalysts and often shows excellent functional group tolerance and high deuterium incorporation. nih.gov
Photocatalysis: Visible-light-induced photocatalysis can also achieve dehalogenative deuteration, employing organophotocatalysts and using D₂O as the deuterium source. rsc.org
Precursor Design and Halogenation Strategies for Precisely Deuterated Hexane Derivatives
The synthesis of this compound requires a precursor that already contains the seven-deuterium atom segment (-CD₂-CD₂-CD₃). A logical synthetic route involves preparing a deuterated alcohol, hexan-1-ol-4,4,5,5,6,6,6-d₇, which can then be converted to the target alkyl bromide.
The synthesis of such a precursor could be envisioned through a multi-step process starting from smaller, commercially available deuterated building blocks. For example, a deuterated Grignard reagent could be coupled with a suitable electrophile to construct the six-carbon chain.
Once the specifically deuterated alcohol is obtained, the final step is the conversion of the hydroxyl group (-OH) to a bromine atom (-Br). Several standard and reliable methods exist for this transformation:
| Reagent/Method | Mechanism Type | Key Features |
| Phosphorus Tribromide (PBr₃) | Sₙ2 | A very common and effective reagent for primary and secondary alcohols. The reaction proceeds with inversion of stereochemistry. commonorganicchemistry.comyoutube.com |
| Appel Reaction (PPh₃/CBr₄) | Sₙ2 | Uses triphenylphosphine (B44618) and carbon tetrabromide. It is a mild method that also proceeds with inversion of stereochemistry. commonorganicchemistry.com |
| Thionyl Bromide (SOBr₂) | Sₙ2 | More reactive than its chloride counterpart and is used less frequently. It is not compatible with bases like pyridine. commonorganicchemistry.com |
| Aqueous HBr/H₂SO₄ | Sₙ1 or Sₙ2 | A classic method where the mechanism depends on the alcohol structure (primary alcohols favor Sₙ2, while secondary and tertiary favor Sₙ1). nsf.gov |
For a primary alcohol like the deuterated hexanol precursor, methods that proceed via an Sₙ2 mechanism, such as using PBr₃ or the Appel reaction, are generally preferred to avoid potential carbocation rearrangements and ensure the bromine is placed specifically at the C-1 position. commonorganicchemistry.comyoutube.com
Methodologies for Optimizing Deuterium Incorporation Efficiency and Isotopic Purity
Achieving high isotopic purity is a critical goal in the synthesis of deuterated compounds. Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position in the molecule. isotope.com
Several factors can influence the final isotopic enrichment:
Purity of Deuterated Reagents: The isotopic purity of the deuterium source (e.g., D₂O, D₂) is paramount. Commercially available sources often have purities exceeding 99.5%. isotope.com
Reaction Conditions: Side reactions or incomplete reactions can lower purity. For exchange reactions, forcing the equilibrium towards the deuterated product by using a large excess of the deuterium source or by removing the protonated byproduct is crucial. nih.gov
Isotopic Scrambling: Unwanted exchange of deuterium atoms with hydrogen atoms from solvents or other reagents can reduce the isotopic purity at the target site. synmr.in Careful selection of anhydrous and, where necessary, deuterated solvents is essential. synmr.insciencemadness.org
The isotopic enrichment and purity of the final product, this compound, must be rigorously verified. The primary analytical techniques for this purpose are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect any residual protons at the deuterated sites, allowing for a direct measurement of isotopic enrichment. ²H (Deuterium) NMR can confirm the positions of the deuterium labels. moravek.comrsc.org
Overcoming Synthetic Challenges in the Preparation of Highly Deuterated Alkyl Bromides
The synthesis of highly deuterated compounds is not without its difficulties. Chemists must navigate several potential pitfalls to achieve the desired product with high purity.
Controlling Regioselectivity: In H-D exchange reactions on long alkyl chains, achieving deuteration at specific sites while leaving others untouched is a significant challenge. researchgate.net The choice of catalyst and reaction conditions is critical to direct the exchange to the desired terminal positions as in the -CD₂-CD₂-CD₃ moiety.
Preventing Isotopic Dilution: Throughout a multi-step synthesis, there are numerous opportunities for the incorporated deuterium to be exchanged back for hydrogen. This "back-exchange" can occur if any reagents or solvents contain labile protons. nih.gov Therefore, all steps following the initial deuteration must be conducted under carefully controlled, often anhydrous, conditions. thieme-connect.de
Metabolic Switching: While more relevant to drug metabolism, the underlying principle of "metabolic switching" can be a synthetic challenge. musechem.com If a particular position is blocked by deuteration, subsequent reactions might occur at an alternative, less-favored site, leading to unexpected byproducts.
Purification: Separating the desired highly deuterated compound from partially deuterated analogues or other impurities can be difficult because their physical properties are very similar. moravek.commdpi.com Standard techniques like distillation or chromatography may not be sufficient to separate isotopologues (molecules that differ only in their isotopic composition). isotope.com Often, the best strategy is to push the deuteration reactions as close to completion as possible to maximize the purity of the crude product before final purification. nih.gov
The successful synthesis of this compound hinges on a strategic combination of site-selective deuteration to form the key precursor, followed by a high-yielding and specific bromination reaction, all while maintaining stringent control over conditions to ensure maximum isotopic purity.
Advanced Spectroscopic Characterization of 1 Bromohexane 4,4,5,5,6,6,6 D7
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Positional Determination
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the position of deuterium labels within a molecule. By analyzing various NMR-active nuclei, a complete picture of the molecular structure and isotopic enrichment can be obtained.
Deuterium (²H) NMR Spectroscopy for Structural Elucidation and Enrichment Analysis
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing definitive evidence of their location within the carbon skeleton. In the case of 1-Bromohexane-4,4,5,5,6,6,6-D7, the ²H NMR spectrum is expected to show distinct signals corresponding to the deuterons at positions 4, 5, and 6.
The chemical shifts in ²H NMR are nearly identical to those of protons (¹H) in the same chemical environment. libretexts.org Therefore, the predicted ²H NMR chemical shifts for this compound can be estimated from the ¹H spectrum of its non-deuterated counterpart, 1-bromohexane (B126081). chemicalbook.com The spectrum would confirm the selective deuteration at the intended positions.
Furthermore, ²H NMR allows for the determination of isotopic enrichment. By integrating the signals corresponding to the deuterium atoms and comparing them to a known internal standard, the atom percent of deuterium can be quantified. For instance, commercial suppliers of this compound often specify a minimum isotopic enrichment, such as 98 atom % D, which can be verified using this method. cdnisotopes.com
Table 1: Predicted ²H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 6 (-CD₃) | ~0.9 | Singlet (broad) |
| 5 (-CD₂-) | ~1.3 | Singlet (broad) |
| 4 (-CD₂-) | ~1.4 | Singlet (broad) |
| Predicted shifts are based on ¹H NMR data for 1-bromohexane. chemicalbook.com |
Carbon-13 (¹³C) NMR Spectroscopy in Conjunction with Deuterium Labeling for Connectivity Information
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. When used in conjunction with deuterium labeling, it offers another layer of structural confirmation. The substitution of hydrogen with deuterium has several predictable effects on the ¹³C NMR spectrum. researchgate.net
Isotope Shifts: Carbons directly bonded to deuterium (α-effect) exhibit a significant upfield shift (to a lower ppm value) compared to their protonated counterparts. Smaller upfield shifts are also observed for carbons two bonds away (β-effect). huji.ac.il
Coupling: The coupling between carbon and deuterium (¹³C-¹H coupling is typically removed by broadband decoupling) results in characteristic splitting patterns. A CD group will appear as a triplet, a CD₂ group as a quintet, and a CD₃ group as a septet, all with equal intensity ratios (1:1:1, 1:2:3:2:1, and 1:3:6:7:6:3:1, respectively). This is due to the spin (I=1) of the deuterium nucleus.
Signal Intensity: Deuterated carbons often show a decrease in signal intensity due to the removal of the Nuclear Overhauser Effect (NOE) from attached protons and longer relaxation times.
By comparing the ¹³C NMR spectrum of this compound with that of unlabeled 1-bromohexane, the precise location of the deuterium atoms can be confirmed. The signals for carbons 4, 5, and 6 would show the characteristic upfield shifts and splitting patterns, while the signals for carbons 1, 2, and 3 would remain largely unchanged, confirming the regiospecificity of the labeling.
Table 2: Comparison of Predicted ¹³C NMR Data for 1-Bromohexane and this compound
| Carbon Position | 1-Bromohexane (δ, ppm) youtube.com | This compound (Predicted δ, ppm) | Predicted Multiplicity (in D7 analog) |
| C1 (-CH₂Br) | 33.4 | ~33.4 | Singlet |
| C2 (-CH₂-) | 33.1 | ~33.1 | Singlet |
| C3 (-CH₂-) | 31.2 | ~31.1 (β-isotope shift) | Singlet |
| C4 (-CH₂-) | 28.1 | < 28.1 (α-isotope shift) | Quintet |
| C5 (-CH₂-) | 22.7 | < 22.7 (α-isotope shift) | Quintet |
| C6 (-CH₃) | 14.0 | < 14.0 (α-isotope shift) | Septet |
Mass Spectrometry (MS) for Isotopic Purity Verification and Molecular Composition Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. For isotopically labeled compounds, it is crucial for verifying the incorporation of the heavy isotope and assessing the isotopic purity.
High-Resolution Mass Spectrometry (HRMS) for Accurate Isotopologue Distribution Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound and its fragments. For this compound, HRMS can precisely measure the mass of the molecular ion, confirming the presence of seven deuterium atoms.
The molecular ion of 1-bromohexane will appear as a pair of peaks of almost equal intensity, M+ and M+2, due to the natural isotopic abundance of bromine (⁷⁹Br, ~50.8% and ⁸¹Br, ~49.2%). youtube.com For the D7-labeled compound, the molecular ion cluster will be shifted by the mass of seven deuterons minus seven protons. HRMS can resolve the different isotopologues (molecules that differ only in their isotopic composition), allowing for a detailed analysis of the isotopic distribution and the calculation of isotopic purity.
Table 3: Predicted Molecular Ion Data for this compound in HRMS
| Isotopologue Formula | Isotope | Monoisotopic Mass (Da) |
| C₆H₆D₇⁷⁹Br | ⁷⁹Br | 171.0640 |
| C₆H₆D₇⁸¹Br | ⁸¹Br | 173.0620 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Purity and Quantitative Assessment
Gas chromatography-mass spectrometry (GC-MS) is a workhorse technique for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.
For this compound, GC-MS is used to assess its chemical purity. A single chromatographic peak indicates a high degree of purity. The retention time can be compared to that of unlabeled 1-bromohexane, with a slight shift possible due to the deuterium labeling.
The mass spectrum obtained from the GC-MS provides a fragmentation pattern that serves as a chemical fingerprint. The fragmentation of bromoalkanes is well-understood and typically involves the loss of a bromine radical or cleavage of C-C bonds. docbrown.infoyoutube.com The molecular ion peak cluster (m/z 171/173 for the D7 compound) would be observed, along with fragment ions. The masses of these fragments will be shifted according to the number of deuterium atoms they contain, further confirming the labeling position. For instance, the loss of the bromine atom would result in a C₆H₆D₇⁺ fragment at m/z 92.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis in Complex Matrices
While GC-MS is well-suited for the analysis of pure this compound, liquid chromatography-mass spectrometry (LC-MS) becomes valuable when analyzing this compound in more complex sample matrices, particularly when it is used as an internal standard for the quantification of an analyte that is not amenable to GC.
LC-MS can be used to monitor the stability of the deuterated compound in various solutions or biological fluids. Although a simple alkyl halide like 1-bromohexane is not typically analyzed by LC-MS, the principles apply if it were used in a study involving a complex mixture. The deuterium-labeled standard would co-elute with the non-labeled analyte (with potentially a slight retention time difference), and their respective signals would be monitored by the mass spectrometer, allowing for accurate quantification. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation and matrix effects. guidechem.com
Vibrational Spectroscopy for Deuterium-Specific Bond Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of isotopically labeled molecules like this compound. The substitution of hydrogen with its heavier isotope, deuterium, induces significant and predictable changes in the vibrational frequencies of the molecule. These changes, primarily in the carbon-deuterium (C-D) bonds, provide a unique spectroscopic window, allowing for precise bond analysis and in-depth conformational studies that might be obscured in the spectrum of the non-deuterated analogue.
Infrared (IR) Spectroscopy for Identifying C-D Vibrational Modes and Shifts
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes. libretexts.org For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. tanta.edu.eg The frequency of a vibrational mode is primarily dependent on the bond strength (force constant) and the reduced mass of the atoms involved. tanta.edu.eg
The replacement of hydrogen (¹H) with deuterium (²H) approximately doubles the reduced mass of the C-H system, while the force constant of the carbon-halogen bond remains virtually unchanged. This mass increase leads to a significant decrease in the vibrational frequency of the C-D bond compared to the C-H bond. The ratio of the C-D to C-H stretching frequency can be approximated by the square root of the ratio of their reduced masses, which is about 1/√2 or ~0.707. youtube.com
In a standard 1-bromohexane molecule, the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups appear in the 2850–3000 cm⁻¹ region. docbrown.info In this compound, the selective deuteration at positions 4, 5, and 6 results in the appearance of new, distinct absorption bands corresponding to C-D stretching vibrations. These C-D stretching modes are typically observed in the 2100–2250 cm⁻¹ range, a region of the IR spectrum that is often free from other fundamental vibrations, making them easily identifiable. fau.de
Similarly, the C-H bending (or deformation) vibrations, which occur at ~1465 cm⁻¹ and ~1375 cm⁻¹ in non-deuterated alkanes, also shift to lower wavenumbers upon deuteration. docbrown.info The C-D bending modes are expected to appear around 1050 cm⁻¹. fau.de These isotopic shifts provide definitive evidence for the presence and location of deuterium within the molecular structure.
Table 1: Comparison of Characteristic IR Absorption Frequencies for 1-Bromohexane and Predicted Frequencies for this compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in 1-Bromohexane (C-H) | Predicted Wavenumber (cm⁻¹) in this compound (C-D) | Bond Type |
|---|---|---|---|
| Stretching | 2850 - 3000 | ~2100 - 2250 | C-D |
| Bending/Deformation | ~1465 and ~1375 | ~1050 | C-D |
| Stretching | 640 - 655 | 640 - 655 | C-Br |
Raman Spectroscopy for Characteristic Deuterated Alkyl Chain Signatures
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to IR spectroscopy, as the selection rules differ; a vibration is Raman-active if it causes a change in the polarizability of the molecule. Symmetrical and non-polar bonds, which are often weak or silent in IR spectra, can produce strong signals in Raman spectra.
For this compound, Raman spectroscopy is particularly insightful for analyzing the conformation of the deuterated alkyl chain. The C-D and C-C bond vibrations in the deuterated segment of the molecule give rise to characteristic Raman signals. researchgate.net The spectra of deuterated hydrocarbons show distinct peaks for CD₂, and CD₃ groups, which can be used as specific conformational probes. researchgate.netcdnsciencepub.com
The conformation of an alkane chain is defined by the dihedral angles along its C-C bonds, leading to different spatial arrangements such as the lower-energy staggered (anti and gauche) conformations and higher-energy eclipsed conformations. youtube.com The vibrational frequencies of the carbon skeleton and the attached deuterons are sensitive to these conformational changes. For instance, the Raman spectra of n-alkanes exhibit specific bands that are characteristic of the all-trans (fully staggered) conformation of the polymethylene chain. cdnsciencepub.com Deviations from this ideal conformation, such as the presence of gauche conformers, lead to the appearance of new bands or shifts in existing ones. acs.org
By analyzing the polarization and temperature dependence of the C-D vibrational modes (stretching, twisting, and wagging), it is possible to obtain detailed information about the orientation and local environment of the deuterated portion of the 1-bromohexane chain. researchgate.net This makes Raman spectroscopy a valuable tool for studying phase transitions and the conformational dynamics of selectively deuterated molecules in different states. researchgate.net
Table 2: Characteristic Raman Shifts for Deuterated Alkyl Groups Relevant to this compound.
| Deuterated Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |
|---|---|---|
| CD₃ | Symmetric Stretch | ~2100 |
| CD₃ | Asymmetric Stretch | ~2220 |
| CD₂ | Symmetric Stretch | ~2150 |
| CD₂ | Twisting/Wagging | ~950 - 1100 |
| C-C | Skeletal Stretch (trans-conformation) | ~800 - 900 |
Mechanistic Investigations and Kinetic Isotope Effect Kie Studies Utilizing 1 Bromohexane 4,4,5,5,6,6,6 D7
Application of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Elucidating Reaction Mechanisms
The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org In the case of 1-Bromohexane-4,4,5,5,6,6,6-D7, the substitution of hydrogen with deuterium offers a sensitive probe for alterations in bonding and hybridization at or near the isotopically labeled site during a reaction. This phenomenon is rooted in quantum effects, primarily that heavier isotopes have lower vibrational frequencies, which can lead to a higher energy requirement to reach the transition state and thus a slower reaction rate. wikipedia.org
Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For this compound, a primary KIE would only be expected if a C-D bond at positions 4, 5, or 6 were directly involved in the slowest step.
Given that the deuterium atoms are not directly bonded to the carbon atom undergoing bond cleavage (C1), any observed KIEs are classified as secondary. Secondary KIEs result from changes in the vibrational environment of the C-D bonds as the reactants progress to the transition state. They are further classified by their position relative to the reaction center: α, β, γ, and so on. In this specific molecule, the deuterium atoms are located at the γ, δ, and ε positions. While generally small, these remote secondary KIEs can reveal important information about long-range electronic and steric effects within the transition state.
Nucleophilic substitution reactions of alkyl halides like 1-bromohexane (B126081) can proceed via two primary mechanisms: SN1 and SN2. The magnitude and direction of the KIE can help differentiate between these pathways.
In an SN2 reaction , the nucleophile attacks the carbon atom at the same time the bromine atom departs. chemicalnote.compharmaguideline.com This concerted mechanism involves a crowded, five-membered transition state. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. chemicalnote.compharmaguideline.com For primary alkyl halides, the SN2 mechanism is generally favored due to less steric hindrance. masterorganicchemistry.com
Conversely, an SN1 reaction proceeds in two steps, with the rate-determining step being the formation of a carbocation. masterorganicchemistry.com The stability of this carbocation is a key factor, with tertiary carbocations being the most stable. chemicalnote.com The rate of an SN1 reaction depends only on the concentration of the alkyl halide. chemicalnote.compharmaguideline.com
The following table outlines the expected secondary KIEs for this compound in these reactions:
| Reaction Type | Expected Secondary KIE (kH/kD) | Rationale |
| SN2 | Close to 1.0 (e.g., 0.98-1.02) | Minimal change in the vibrational environment of the remote C-D bonds in the crowded transition state. |
| SN1 | Slightly greater than 1.0 (e.g., 1.02-1.05) | Changes in hyperconjugation and long-range electronic effects upon formation of the carbocation intermediate can lead to a small normal KIE. |
It is important to note that the solvent can play a significant role; polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents favor SN1 reactions. brainkart.com
Precise measurements of KIEs for this compound allow for a detailed exploration of a reaction's potential energy surface. By comparing the reaction rate of the deuterated compound (kD) with its non-deuterated counterpart (kH), chemists can deduce information about the transition state's structure. For instance, in a reaction with an SN1-like mechanism where a positive charge develops on the carbon backbone, the electron-donating inductive effect of C-H bonds helps to stabilize this charge. C-D bonds are slightly less effective at this stabilization due to their lower zero-point energy, which can result in a small but measurable normal KIE (kH/kD > 1). The magnitude of this KIE can indicate the degree of charge development in the transition state.
Tracing Reaction Pathways and Identifying Transient Intermediates with Deuterium Labeling
The deuterium atoms in this compound serve as a label that can be tracked using spectroscopic and mass-spectrometric techniques, enabling chemists to follow the fate of the hexyl fragment during a chemical transformation.
In reactions involving the reduction of the carbon-bromine bond or rearrangements of the alkyl chain, the deuterium label is invaluable. For example, in a metal-catalyzed reduction, if the reaction proceeds through a radical mechanism, intermolecular or intramolecular hydrogen (or deuterium) atom transfer may occur. Analyzing the deuterium distribution in the products can reveal the extent and nature of these transfer processes. Similarly, in rearrangement reactions, the deuterium label allows for the unambiguous identification of which atoms have shifted.
| Reaction Type | Application of Deuterium Labeling | Information Gained |
| Catalytic Reduction | Analysis of D/H scrambling in the product. | Elucidation of radical vs. ionic pathways; detection of intermolecular H-atom abstraction. |
| Carbocation Rearrangement | Determination of the final positions of the deuterium atoms. | Identification of the specific type of rearrangement (e.g., 1,2-hydride shift). |
| Elimination Reactions | Probing for intramolecular deuterium transfer. | Understanding the stereochemistry and mechanism of the elimination process. |
In multi-step syntheses where a 1-bromohexane unit is incorporated into a larger molecule, this compound can be used to trace the integrity of the hexyl fragment. This is particularly useful in transformations involving harsh conditions that could lead to side reactions like C-C bond cleavage or skeletal rearrangements. By analyzing the final product with techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), chemists can confirm that the deuterated hexyl group is intact and in the expected position, providing a high degree of confidence in the proposed reaction sequence and final product structure.
Lack of Publicly Available Research on this compound for Specified Mechanistic Studies
Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research specifically utilizing This compound for mechanistic investigations into Grignard reagent formation or the elucidation of electrocatalytic carbon-bromine cleavage mechanisms.
Extensive queries were conducted to locate studies detailing the use of this specific isotopically labeled compound in the requested contexts. These searches, however, did not yield any relevant papers, data, or detailed findings. As a result, it is not possible to generate a scientifically accurate article with the required data tables and in-depth research findings as per the provided outline.
The following sections, which were intended to form the core of the article, cannot be populated due to the absence of specific research on This compound :
Elucidation of Electrocatalytic Carbon-Bromine Cleavage Mechanisms through Deuterium Incorporation Analysis
While general principles of kinetic isotope effects in Grignard reagent formation and electrochemical dehalogenation are well-established, the specific application and data derived from This compound are not documented in accessible scientific literature. Therefore, in adherence to the strict requirement of focusing solely on the specified compound and providing detailed, sourced information, the generation of the requested article is not feasible at this time.
Applications of 1 Bromohexane 4,4,5,5,6,6,6 D7 in Advanced Chemical and Environmental Research
Utilization as an Internal Standard in Quantitative Analytical Methodologies
In quantitative analysis, the goal is to determine the exact amount of a substance in a sample. An internal standard is a known amount of a compound, different from the analyte, that is added to samples to aid in this quantification. Isotopically labeled compounds like 1-Bromohexane-4,4,5,5,6,6,6-D7 are considered the gold standard for internal standards in mass spectrometry techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques used to separate, identify, and quantify individual components of a complex mixture. nih.gov When analyzing for trace amounts of 1-Bromohexane (B126081), 1-Bromohexane-d7 is an ideal internal standard. Because it is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation and chromatographic separation. nih.gov
However, due to the seven deuterium (B1214612) atoms, it has a higher molecular weight than the natural compound. cdnisotopes.com The mass spectrometer can easily distinguish between the analyte and the internal standard based on this mass difference. chemicalbook.comnist.gov This allows for precise quantification, as the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration, even when it is present at very low levels.
Table 1: Comparison of 1-Bromohexane and its Deuterated Analog for MS-Based Analysis
| Property | 1-Bromohexane | This compound | Significance in MS Analysis |
| Chemical Formula | C₆H₁₃Br | C₆H₆D₇Br | The presence of 7 deuterium (D) atoms is the key difference. nist.govchemspider.com |
| Molecular Weight | ~165.07 g/mol | ~172.12 g/mol | The mass difference allows the mass spectrometer to differentiate the analyte from the internal standard. cdnisotopes.comnist.gov |
| CAS Number | 111-25-1 | 1276197-43-3 | Unique identifiers for each distinct chemical substance. cdnisotopes.comnist.gov |
| Elution Time in GC/LC | Nearly Identical | Nearly Identical | Ensures both compounds experience similar conditions during analysis. nih.gov |
Complex samples, such as industrial effluent, soil extracts, or biological fluids, contain numerous compounds that can interfere with the analysis of the target analyte. This interference, known as the "matrix effect," can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate results. nih.govresearchgate.netsci-hub.se
Using 1-Bromohexane-d7 as an internal standard is a highly effective strategy to overcome these challenges. nih.gov Since the deuterated standard is chemically and physically very similar to the analyte, it is affected by the matrix components in almost the exact same way. nih.govnih.gov Any signal suppression or enhancement that affects the analyte will also affect the internal standard to a comparable degree. By calculating the ratio of the analyte signal to the standard's signal, these variations are canceled out, significantly improving the accuracy and precision of the measurement. sci-hub.se This approach is crucial for obtaining reliable data in complex real-world samples. mdpi.com
Isotopic Tracing in Metabolic Flux Analysis (MFA) and Biochemical Pathway Mapping
Isotopic tracing is a technique where an isotopically labeled compound is introduced into a system to track its journey through metabolic or environmental pathways. The deuterium atoms in 1-Bromohexane-d7 act as a "label" or "tag" that can be followed by analytical techniques like mass spectrometry.
Understanding how microorganisms break down pollutants in the absence of oxygen (anaerobic conditions) is critical for environmental remediation. Alkanes and their halogenated derivatives can be persistent environmental contaminants. By introducing 1-Bromohexane-d7 into a microbial culture or a microcosm of an anaerobic environment, researchers can trace the fate of the molecule.
As the microbes metabolize the compound, the deuterium label will be incorporated into various metabolic intermediates and final breakdown products. By identifying these deuterated products using GC-MS or LC-MS, scientists can piece together the step-by-step biochemical reactions the microorganisms are using for degradation. This provides direct evidence for the specific metabolic pathways involved, which is knowledge that is essential for developing bioremediation strategies.
Table 2: Illustrative Example of Isotopic Tracing in a Hypothetical Degradation Study
| Metabolite Identified by MS | Deuterium Label Presence | Implication for Pathway |
| 1-Bromohexane-d7 | Yes (M+7) | Starting material/contaminant. |
| Hexanol-d7 | Yes (M+7) | Indicates initial enzymatic replacement of Bromine with a hydroxyl group. |
| Hexanoic Acid-d6 | Yes (M+6) | Suggests further oxidation of the alcohol to a carboxylic acid, with potential loss of one deuterium. |
| Butanoic Acid-d4 | Yes (M+4) | Evidence of beta-oxidation, a key step in fatty acid degradation, breaking down the carbon chain. |
This table is a simplified illustration of how deuterium tracing can elucidate a metabolic sequence.
Beyond controlled lab studies, 1-Bromohexane-d7 can be used as a tracer in more complex environmental systems to model the fate of similar contaminants. When released in a controlled manner into a soil column or aquatic environment, it can simulate the behavior of bromoalkane pollutants.
Researchers can take samples over time and from different locations to track the movement (transport), degradation rate, and transformation of the deuterated compound. This data is invaluable for building predictive models that describe how pollutants are distributed and persist in the environment, how they interact with different parts of the ecosystem (water, soil, biota), and the nature of their degradation products.
Research in Advanced Materials Science and Polymer Chemistry
In polymer science, non-deuterated 1-Bromohexane is used as an alkylating agent to introduce hexyl groups into polymer chains. atamankimya.com This modification can alter the physical properties of the resulting material, such as its flexibility, solubility, or thermal stability.
The deuterated analog, this compound, serves as a powerful research tool in this field. By using the deuterated version in the synthesis, scientists can precisely locate the hexyl groups within the polymer structure using techniques sensitive to isotopes, such as Small-Angle Neutron Scattering (SANS) or Solid-State NMR spectroscopy. This allows for detailed investigations into:
Reaction Mechanisms: Studying the kinetics and mechanisms of the grafting reaction.
Material Dynamics: Analyzing the movement and behavior of different segments of the polymer, which relates directly to its bulk material properties.
The use of selectively deuterated molecules provides a level of structural and dynamic insight that is often impossible to achieve with non-labeled compounds alone.
Modifications and Functionalization of Polymers with Deuterated Alkyl Chains
The introduction of alkyl chains onto polymer backbones is a common strategy to modify their physical and chemical properties. Using an isotopically labeled compound like this compound offers a unique advantage in studying the outcomes of these modification reactions and the behavior of the resulting polymers. The deuterium-labeled hexyl group acts as a tracer, enabling detailed analysis of the polymer structure and dynamics.
In polymer chemistry, 1-bromohexane and its deuterated analogues can be used to introduce hexyl groups into polymers, which can alter properties such as solubility, flexibility, and hydrophobicity. atamankimya.com This functionalization is typically achieved through reactions targeting specific sites on the polymer chain. For instance, in polymers containing nucleophilic groups, 1-bromohexane can act as an alkylating agent. The covalent attachment of the hexyl chain can significantly impact the polymer's interaction with its environment.
The use of deuterated polymers is particularly important in neutron scattering studies, a powerful technique for investigating polymer structures and dynamics. researchgate.netacs.org The difference in neutron scattering lengths between protium (B1232500) (regular hydrogen) and deuterium provides a dramatic contrast, allowing researchers to highlight specific parts of a polymer structure or to study the mixing behavior of different polymer chains. researchgate.netacs.org While direct studies detailing the use of this compound for polymer functionalization are specific and may not be broadly published, the principles of using deuterated compounds in polymer science are well-established. researchgate.netresolvemass.ca
Table 1: Polymer Modification with Alkyl Chains
| Polymer Type | Modification Reaction | Purpose of Alkylation | Analytical Techniques for Characterization |
| Polyolefins | Grafting onto the polymer backbone | To improve compatibility with other materials or introduce new functionalities. | NMR Spectroscopy, Infrared Spectroscopy, Neutron Scattering |
| Polyesters | Esterification of hydroxyl groups | To increase hydrophobicity and alter degradation rates. | Mass Spectrometry, NMR Spectroscopy, Gel Permeation Chromatography |
| Polyamides | N-alkylation of amide groups | To modify solubility and thermal properties. | X-ray Diffraction, NMR Spectroscopy, Thermal Analysis (DSC, TGA) |
Studies on Degradation Mechanisms in Biodegradable Materials Using Isotopic Labeling
Understanding the degradation pathways of biodegradable polymers is crucial for designing materials that break down safely and efficiently in the environment. researchgate.net Isotopic labeling is a powerful tool for this purpose, allowing researchers to trace the fate of specific atoms or molecular fragments as a material degrades. springernature.com
The use of this compound can be conceptualized in the synthesis of model biodegradable polymers, such as polyesters or polycarbonates, where the deuterated hexyl group is incorporated into the polymer structure. As the polymer degrades through processes like hydrolysis or microbial action, the release and transformation of the deuterated fragments can be monitored. researchgate.netmdpi.com This provides unambiguous evidence of the degradation process and helps to identify the resulting smaller molecules. vliz.be
For example, if a polyester (B1180765) is synthesized using a diol containing the deuterated hexyl group from this compound, researchers can track the 13C-labeled fragments in soil or water samples during a biodegradation study. springernature.com This allows for the quantification of mineralization (the conversion of the polymer's carbon to carbon dioxide) and the identification of any persistent intermediate degradation products. springernature.comvliz.be Such studies are vital for assessing the environmental impact of biodegradable plastics and ensuring they fully break down into harmless substances. mdpi.com
The general mechanism of biodegradation often involves microorganisms attaching to the polymer surface and secreting enzymes that break down the polymer chains. e3s-conferences.org The resulting smaller fragments are then absorbed and metabolized by the microbes. e3s-conferences.org Isotopic labeling helps to confirm that the polymer's carbon is indeed being utilized by the microorganisms. vliz.be
Table 2: Isotopic Labeling in Biodegradation Studies
| Biodegradable Polymer | Isotopic Label | Degradation Environment | Key Findings from Isotopic Labeling |
| Poly(butylene succinate) (PBS) | 13C | Soil | Quantified mineralization to 13CO2 and tracked the incorporation of polymer carbon into microbial biomass. springernature.com |
| Poly(lactic acid) (PLA) | 13C or 14C | Compost, Soil | Determined the rate and extent of biodegradation under different environmental conditions. |
| Polyhydroxyalkanoates (PHAs) | 13C | Marine Environment | Elucidated the microbial pathways involved in the degradation of these bacterially-produced polyesters. |
Theoretical and Computational Chemistry Approaches for Deuterated Alkyl Halides
Quantum Chemical Calculations of Potential Energy Surfaces (PES) for Deuterated Alkyl Halide Reactions
Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) of a reaction. A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgnumberanalytics.com For the reactions of 1-Bromohexane-4,4,5,5,6,6,6-D7, the PES provides a detailed landscape of the energy changes that occur as reactants are converted into products, including the identification of transition states and intermediates. longdom.org
Computational Investigations of C-Br Bond Dissociation Dynamics
The cleavage of the carbon-bromine bond is a fundamental step in many reactions of 1-bromohexane (B126081), including unimolecular decomposition. The strength of this bond is quantified by the bond dissociation energy (BDE), which can be accurately calculated using computational methods like Density Functional Theory (DFT). acs.org The BDE is a critical parameter in understanding the thermodynamics of the C-Br bond cleavage.
| Compound | Computational Method | Calculated C-Br BDE (kcal/mol) | Reference System |
|---|---|---|---|
| Bromomethane | G3B3 | 70.5 | - |
| Bromoethane | G3B3 | 69.5 | - |
| 2-Bromopropane | G3B3 | 68.0 | - |
| tert-Butyl bromide | G3B3 | 66.5 | - |
This table presents representative BDE values for simple bromoalkanes to illustrate the expected range for the C-Br bond in 1-bromohexane. The data is based on established computational chemistry databases.
Prediction and Analysis of Molecular Elimination Reactions and Product Branching Ratios
The base-induced elimination (E2) reaction of 1-bromohexane is a primary pathway for the formation of an alkene. In the case of 1-bromohexane, the elimination of HBr leads to the formation of 1-hexene. Since there is only one type of β-hydrogen (on carbon C2), the reaction does not present issues of regioselectivity, and only one alkene product is formed. libretexts.org
Computational studies of E2 reactions, for instance on 2-bromopropane, have detailed the geometry of the transition state, which is characterized by an anti-periplanar arrangement of the departing hydrogen and bromine atoms. libretexts.org The activation energy for this concerted process can be calculated, providing insight into the reaction kinetics.
The deuteration in this compound is at positions remote from the reacting C-H and C-Br bonds. Therefore, the primary kinetic isotope effect (KIE) for the E2 reaction is expected to be negligible. The KIE is the ratio of the rate constant for the non-deuterated reactant to that of the deuterated reactant (kH/kD). A significant primary KIE (typically > 2) is observed when a C-H bond is broken in the rate-determining step. wikipedia.orgbaranlab.org In this case, a C-H bond at the C2 position is broken, not a C-D bond.
| Substrate | Base | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System |
|---|---|---|---|---|
| Bromoethane | OH- | DFT (B3LYP/6-31+G*) | 21.7 | - |
| 2-Bromopropane | OH- | DFT (B3LYP/def2-TZVP) | 20.5 (in vacuum) | libretexts.org |
This table provides examples of calculated activation energies for E2 reactions of similar bromoalkanes, offering an estimate of the energetic barrier for the elimination reaction of 1-bromohexane.
Density Functional Theory (DFT) Calculations for Mechanistic Postulation and Validation
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and postulating reaction mechanisms. researchgate.net For the reactions of this compound, DFT can be employed to locate the equilibrium geometries of reactants, products, and transition states on the potential energy surface.
A key aspect of validating a calculated transition state is the analysis of its vibrational frequencies. A true transition state is a first-order saddle point on the PES and is characterized by having exactly one imaginary vibrational frequency. libretexts.org This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond in an E2 reaction.
| Parameter | Description | Common Choice |
|---|---|---|
| Functional | Approximation to the exchange-correlation energy. | B3LYP, M06-2X |
| Basis Set | Set of mathematical functions used to describe the atomic orbitals. | 6-31+G*, def2-TZVP |
| Solvent Model | Method to account for the effect of the solvent. | PCM, SMD |
| Task | Type of calculation performed. | Geometry Optimization, Frequency Calculation, Transition State Search |
This table outlines the typical parameters chosen for a DFT calculation aimed at studying an E2 elimination reaction.
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Predicting Unimolecular Reaction Rate Constants
RRKM theory is a statistical theory used to predict the rate constants of unimolecular reactions in the gas phase. rsc.orglibretexts.org It assumes that the energy of an energized molecule is rapidly redistributed among all its vibrational modes before reaction occurs. The rate constant is then calculated based on the properties of the energized molecule and the transition state leading to products.
For this compound, RRKM theory could be applied to model its unimolecular decomposition, such as the C-Br bond homolysis to form a hexyl radical and a bromine atom, or the elimination of HBr to form 1-hexene. The necessary inputs for an RRKM calculation include the vibrational frequencies of the reactant and the transition state, and the energy barrier for the reaction, all of which can be obtained from quantum chemical calculations. wolfram.com
Computational studies on the unimolecular decomposition of other bromoalkanes, like bromoacetaldehyde, have demonstrated the utility of RRKM theory in predicting reaction rates and product branching ratios under various conditions of temperature and pressure. nih.gov
| Input Parameter | Description | Output |
|---|---|---|
| Reactant Vibrational Frequencies | Calculated vibrational modes of 1-bromohexane. | Microcanonical rate constant k(E) |
| Transition State Vibrational Frequencies | Calculated vibrational modes of the transition state for a specific reaction channel (e.g., C-Br cleavage). | |
| Reaction Barrier Height (E0) | Energy difference between the reactant and the transition state. | |
| Collisional Energy Transfer Parameters | Describes the energy exchange between the energized molecule and a bath gas. | |
| - | - | Thermal rate constant k(T,P) |
This table illustrates the key parameters required for an RRKM calculation and the resulting predicted rate constants.
Computational Modeling of Vibrational Spectra and Isotopic Shifts in Deuterated Alkyl Systems
Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. canterbury.ac.nzrsc.org By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined.
For this compound, computational modeling can predict the shifts in vibrational frequencies upon isotopic substitution. The heavier mass of deuterium (B1214612) compared to hydrogen leads to a decrease in the vibrational frequencies of the modes involving the motion of these atoms. This isotopic shift is most pronounced for C-D stretching, bending, and rocking vibrations.
While a specific computed spectrum for this compound is not available, studies on other deuterated molecules, such as deuterated polycyclic aromatic hydrocarbons (PAHs), and vibrational analyses of similar non-deuterated bromoalkanes like 1-bromooctane, provide a basis for predicting the spectral changes. researchgate.net The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretches are expected at lower frequencies, around 2100-2200 cm⁻¹.
| Vibrational Mode | Typical Frequency Range for C-H (cm⁻¹) | Expected Frequency Range for C-D (cm⁻¹) | Approximate Isotopic Shift (kH/kD ≈ √2) |
|---|---|---|---|
| Stretching | 2850 - 3000 | 2100 - 2250 | ~1.3-1.4 |
| Bending (Scissoring/Wagging) | 1350 - 1470 | 950 - 1050 | ~1.3-1.4 |
This table provides a general comparison of the expected vibrational frequencies for C-H and C-D bonds, illustrating the isotopic shift due to deuteration.
Future Perspectives and Emerging Research Avenues for 1 Bromohexane 4,4,5,5,6,6,6 D7
Development of Novel and More Selective Deuteration Methodologies for Complex Structures
The synthesis of specifically labeled compounds like 1-Bromohexane-4,4,5,5,6,6,6-D7 underscores the ongoing need for more advanced and selective deuteration techniques. While methods for introducing deuterium (B1214612) exist, future research will likely focus on achieving even greater precision and efficiency, especially in complex molecular architectures.
Recent advancements have highlighted photo-induced dehalogenative deuteration as a promising strategy. Current time information in Pittsburgh, PA, US.rsc.org This method allows for the incorporation of deuterium atoms at specific locations by utilizing light to mediate the reaction, offering a mild and controlled approach. Current time information in Pittsburgh, PA, US.rsc.org Another area of development is the use of D2O as an economical and readily available deuterium source in conjunction with various catalytic systems. nih.gov For instance, zinc-mediated dehalogenation in the presence of D2O has been shown to be an efficient protocol for creating deuterium-labeled derivatives from alkyl halides. nih.gov
Future efforts will likely aim to expand the substrate scope of these reactions and improve their functional group tolerance. The development of novel catalysts, including those based on earth-abundant metals, will be crucial in making these processes more sustainable and cost-effective. Furthermore, the ability to introduce deuterium with high selectivity into molecules with multiple reactive sites remains a significant challenge that future methodologies will seek to address.
Integration with Advanced Analytical Platforms for Enhanced Spatiotemporal Resolution
Isotopically labeled compounds such as this compound are invaluable as internal standards in a variety of analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. aptochem.com Their use helps to correct for sample loss during preparation and variations in instrument response, leading to more accurate and precise quantification. aptochem.com
The future integration of such deuterated standards with high-resolution analytical platforms promises to deliver enhanced spatiotemporal resolution in complex sample matrices. In environmental analysis, for example, using a deuterated analog of a target analyte like 1-bromohexane (B126081) allows for precise quantification of the non-labeled compound in environmental samples by techniques like gas chromatography-high resolution mass spectrometry (GC-HRMS). researchgate.net This is crucial for monitoring the fate and transport of halogenated organic compounds in the environment.
In the realm of metabolomics and drug discovery, deuterated standards are essential for accurate quantification in biological samples. researchgate.net The co-elution of the deuterated standard with the analyte of interest in liquid chromatography-mass spectrometry (LC-MS) allows for correction of matrix effects, which are a common source of analytical variability. aptochem.com Future research will likely focus on developing a wider range of deuterated standards for emerging contaminants and metabolites, and on integrating their use with advanced imaging techniques to provide spatially resolved quantitative information within tissues and even single cells.
Exploration of New Mechanistic Paradigms through Refined Isotope Effect Measurements
The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov Measuring the KIE is a powerful tool for elucidating reaction mechanisms, as it provides information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. nih.gov
For a compound like this compound, the deuterium atoms are located on the terminal carbons of the alkyl chain. This positioning makes it an interesting candidate for studying the mechanisms of elimination (E2) and substitution (SN2) reactions of alkyl halides. Research on gas-phase reactions of alkyl halides has shown that deuterium isotope effects can be used to distinguish between these two competing pathways. acs.org Future studies could involve reacting this compound with various nucleophiles and bases and precisely measuring the KIE to gain deeper insights into the transition state structures of these fundamental organic reactions.
Furthermore, the application of computational chemistry in conjunction with experimental KIE measurements can provide a more detailed picture of the potential energy surface of a reaction. This combined approach can help to refine existing mechanistic paradigms and potentially uncover new, unexpected reaction pathways. The strategic placement of deuterium in this compound allows for the probing of secondary isotope effects, which can provide additional information about changes in hybridization and steric environment at non-reacting centers during a reaction.
Expanding Applications in Environmental Transformation and Isotopic Fractionation Studies
The fate of halogenated organic compounds in the environment is a major area of concern. Understanding their transformation pathways and degradation rates is crucial for assessing their environmental risk. Stable isotope analysis has emerged as a powerful tool for tracking the transformation of organic pollutants in the environment. acs.org
Future research could utilize this compound as a tracer in studies investigating the biotic and abiotic degradation of bromoalkanes. By monitoring the change in the isotopic composition of a sample over time, it is possible to determine the extent of degradation and, in some cases, to identify the degradation pathway. This is because different degradation mechanisms can result in different degrees of isotopic fractionation. nih.gov
For instance, microbial degradation of halogenated compounds often involves the breaking of a carbon-halogen or carbon-hydrogen bond in the rate-limiting step, leading to significant isotope effects. By using a deuterated compound like this compound, researchers can create controlled experiments to quantify the isotopic fractionation associated with specific microbial degradation pathways. This information can then be used to interpret isotope data from contaminated field sites and to better assess the natural attenuation of these pollutants. acs.org Furthermore, such studies can be expanded to investigate the isotopic fractionation during physical processes such as volatilization and sorption, providing a more complete picture of the environmental behavior of these compounds. uni-tuebingen.de
Q & A
Basic Research Questions
Q. How can 1-Bromohexane-4,4,5,5,6,6,6-D7 be synthesized with high isotopic purity for mechanistic studies?
- Methodological Answer : The synthesis typically involves deuterium-labeled precursors, such as deuterated alkanes or alcohols, via nucleophilic substitution (e.g., ) using HBr in deuterated solvents. Purification via fractional distillation or column chromatography is critical to achieve >98 atom% D isotopic purity. Storage at 0–6°C prevents decomposition .
Q. What analytical techniques are recommended for characterizing isotopic purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : -NMR or -NMR with deuterium decoupling to confirm deuterium placement and absence of protio impurities.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular ion clusters (, ) and isotopic distribution .
- FT-IR : C-Br stretching (~560 cm) and C-D vibrations (~2100–2200 cm) for functional group validation.
Q. How does this compound differ from its non-deuterated analog in Grignard reagent formation?
- Methodological Answer : The deuterated compound exhibits a kinetic isotope effect (KIE) during Grignard formation (e.g., slower reaction rates due to stronger C-D bonds). Monitor reaction progress via gas evolution and titrate with iodine to quantify active Mg .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction outcomes when using deuterated vs. non-deuterated substrates?
- Methodological Answer :
- Isotopic Tracing : Use -labeled intermediates to track mechanistic pathways (e.g., radical vs. ionic mechanisms).
- Computational Modeling : Density Functional Theory (DFT) to simulate isotopic effects on transition states.
- Control Experiments : Compare yields and byproducts under identical conditions to isolate isotope-specific effects .
Q. How can isotopic scrambling be minimized in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Selection : Use Pd/C or Ni catalysts with low β-hydride elimination propensity.
- Solvent Optimization : Deuterated solvents (e.g., DMSO-d) reduce proton exchange.
- Temperature Control : Lower reaction temperatures (<50°C) suppress deuterium migration .
Q. What advanced applications exist for this compound in tracking metabolic or environmental pathways?
- Methodological Answer :
- Environmental Tracing : Use as a deuterated tracer in gas-phase pollutant studies (e.g., atmospheric degradation kinetics).
- Metabolic Studies : Incorporate into lipid bilayers for -NMR-based membrane dynamics analysis.
- Synchrotron Techniques : X-ray absorption spectroscopy (XAS) to study Br···D interactions in crystal lattices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
